molecular formula C11H11N3 B1437441 6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole CAS No. 1526060-01-4

6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole

货号: B1437441
CAS 编号: 1526060-01-4
分子量: 185.22 g/mol
InChI 键: WFYBJINSFLLSFY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole (CAS: see COA

属性

IUPAC Name

6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h1-5,8,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYBJINSFLLSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=CC=C3)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Formation of Iminophosphorane Intermediate

  • The iminophosphorane intermediate is synthesized by reacting a 5-azidopyrazole derivative with triphenylphosphine in dry methylene chloride at room temperature (Staudinger reaction).
  • Alternatively, it can be prepared by reacting a 5-aminopyrazole derivative with triphenylphosphine/hexachloroethane and triethylamine in dry benzene under reflux (Appel’s procedure).

This intermediate is crucial as it acts as a nucleophilic aza-Wittig reagent for subsequent cyclization steps.

Aza-Wittig Reaction and Heterocyclization

The iminophosphorane reacts with various electrophilic carbonyl compounds to yield pyrazolo-fused heterocycles, including this compound derivatives. The reaction generally proceeds via:

  • Initial aza-Wittig reaction forming an intermediate.
  • Intramolecular heterocyclization with elimination of small molecules such as ethanol, water, or hydrogen chloride, leading to ring closure.

Representative Preparation Routes and Conditions

Entry Reactants Conditions Product Type Key Observations
1 Iminophosphorane + Ethyl 3-oxo-3-phenylpropanoate Dry toluene, reflux 5-Phenylpyrazolo[1,5-a]pyrimidin-7(6H)-one Loss of ethanol; IR carbonyl at 1693 cm⁻¹; molecular ion m/z 387
2 Iminophosphorane + Ethyl 3-oxobutanoate Dry toluene, reflux 5-Methylpyrazolo[1,5-a]pyrimidin-7(6H)-one Similar heterocyclization; spectral data confirm structure
3 Iminophosphorane + 3-Chloropentane-2,4-dione Dry toluene, reflux 5,7-Dimethylpyrazolo[1,5-a]pyrimidine Elimination of water; 1H NMR singlet at δ 2.23 ppm; m/z 359
4 Iminophosphorane + Ethyl 2-chloro-3-oxobutanoate Dry toluene, reflux 5-Methylpyrazolo[1,5-a]pyrimidin-7(6H)-one derivative Loss of ethanol; IR carbonyl at 1689 cm⁻¹; m/z 361
5 Iminophosphorane + 2-Chloroacetyl chloride Dry toluene, reflux Imidazo[1,2-b]pyrazole derivative Elimination of HCl; NH proton at δ 11.2 ppm; m/z 319
6 Iminophosphorane + Ethyl 2-(2-phenylhydrazono)-3-oxobutanoate Refluxing toluene + triethylamine Pyrazolo[1,5-a]pyrimidin-7(6H)-one derivative NH and carbonyl IR bands; hydrazo proton δ 11.83 ppm; m/z 430

Mechanistic Insights

  • The aza-Wittig reaction serves as the cornerstone, where the iminophosphorane attacks the carbonyl carbon, forming an imine intermediate.
  • This intermediate undergoes intramolecular cyclization to form the fused pyrazolo-imidazole ring system.
  • The elimination of small molecules (EtOH, H2O, HCl) facilitates the ring closure and stabilizes the final heterocyclic structure.
  • Variations in the carbonyl reactants lead to different substitution patterns on the pyrazolo[1,5-a]imidazole framework.

Spectroscopic and Analytical Characterization

  • Infrared (IR) spectroscopy consistently shows characteristic carbonyl absorption bands (around 1689–1693 cm⁻¹) indicating lactam or ketone functionalities.
  • Proton nuclear magnetic resonance (1H NMR) spectra reveal singlets corresponding to methyl, methylene, and NH protons, confirming substitution and tautomeric forms.
  • Mass spectrometry (MS) data support molecular weights consistent with the proposed structures, often showing molecular ion peaks (M+ or M++2).
  • Carbon-13 NMR (13C NMR) provides evidence of carbonyl carbons and sp3 carbons involved in ring formation.

Summary Table of Key Preparation Data

Compound No. Starting Material Reaction Type Key Spectral Data Molecular Ion (m/z)
4 Ethyl 3-oxo-3-phenylpropanoate Aza-Wittig + cyclization IR: 1693 cm⁻¹ (C=O); 1H NMR: δ 3.86, 2.66, 2.45 ppm 387 (M+)
5 Ethyl 3-oxobutanoate Aza-Wittig + cyclization Similar to 4 Not specified
6 3-Chloropentane-2,4-dione Aza-Wittig + cyclization 1H NMR: δ 2.23 ppm (2Me) 359 (M+, M++2)
7 Ethyl 2-chloro-3-oxobutanoate Aza-Wittig + cyclization IR: 1689 cm⁻¹; 1H NMR: δ 3.81 ppm 361 (M+, M++2)
8 2-Chloroacetyl chloride Aza-Wittig + cyclization 1H NMR: δ 11.2 ppm (NH) 319 (M+, M++2)
13 Ethyl 2-(2-phenylhydrazono)-3-oxobutanoate Aza-Wittig + cyclization IR: 3235 cm⁻¹ (NH), 1672 cm⁻¹ (C=O); 1H NMR: δ 11.83 ppm 430 (M+, M++1)

化学反应分析

Types of Reactions: 6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Pharmacological Applications

Anticancer Activity
6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole derivatives have shown promising anticancer properties. Research indicates that pyrazolo[1,5-a]imidazole compounds can inhibit specific kinases involved in cancer progression. A study highlighted the synthesis of new pyrazolo[1,5-a]pyrimidines that exhibited selective inhibition against various cancer cell lines, indicating their potential as anticancer agents .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[1,5-a]imidazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This inhibition suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of this compound and its derivatives against various pathogens. The antibacterial properties were particularly noted against Gram-positive and Gram-negative bacteria, showcasing its potential as a novel antibacterial agent .

Mechanistic Insights

Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at specific positions on the pyrazole ring can significantly enhance biological activity. For instance, methyl substitutions on the pyrazolo core have been shown to improve potency against phosphodiesterase enzymes .

Biochemical Pathways
The compound's mechanism of action involves modulation of various biochemical pathways. For example, its ability to act as a selective inhibitor of phosphodiesterase type 2A (PDE2A) has been linked to cognitive enhancement in preclinical models . This highlights its potential role in treating cognitive disorders.

Synthesis and Development

Synthetic Approaches
Efficient synthetic methodologies have been developed for producing this compound derivatives. Recent advancements include targeted synthesis techniques that allow for rapid generation of diverse libraries of compounds with varying substituents . These methods facilitate the exploration of structure-activity relationships and the identification of lead compounds for further development.

Case Studies

Clinical Applications
Several clinical studies have investigated the therapeutic potential of pyrazolo[1,5-a]imidazole derivatives. For instance, compounds derived from this scaffold have been evaluated in clinical trials for their efficacy in treating insomnia and anxiety disorders . The results from these studies indicate favorable pharmacokinetic profiles and therapeutic outcomes.

Comparative Efficacy
A comparative analysis of different pyrazolo derivatives shows that modifications can lead to significant variations in efficacy and safety profiles. For example, compounds with specific substitutions demonstrated enhanced potency against certain cancer cell lines compared to their unsubstituted counterparts .

相似化合物的比较

Key Observations :

  • Electron-withdrawing groups (e.g., iodo, trifluoromethyl) improve synthetic yields in cyclization reactions compared to electron-donating groups .
  • Annulation with aromatic rings (e.g., pyridine, pyrimidine) enhances biological activity by mimicking pharmacophoric motifs in kinase inhibitors .

Pharmacological and Physicochemical Properties

Antitumor and Kinase Inhibition

  • Imidazo[1,5-a]pyridine derivatives (e.g., compounds from Truong et al.) exhibit EGFR tyrosine kinase inhibition with binding free energies comparable to erlotinib (−8.2 vs. −8.5 kcal/mol) .
  • Pyrazolo[1,5-a]pyrimidines demonstrate enhanced metabolic stability over imidazole-ketone analogs, with IC₅₀ values < 1 µM against melanoma cell lines .

Stability and Reactivity

  • 6-Phenyl substitution increases thermal stability, as evidenced by higher melting points (e.g., 224–226°C for 5n vs. 176–180°C for 5s in benzo[d]imidazole analogs) .
  • Iodo/bromo derivatives (e.g., 7-iodo or 7-bromo analogs) are prone to nucleophilic substitution, enabling further functionalization .

Data Tables

Table 1: Molecular Properties of Selected Analogs

Compound Molecular Formula MW (g/mol) Melting Point (°C) CCS (Ų)
6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole C₁₁H₁₀N₃ 184.22 Not reported
7-Iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole C₅H₆IN₃ 235.03 Not reported 142.5
5n (Chloro-substituted benzoimidazole) C₂₀H₁₅ClN₄O 366.81 224–226

生物活性

Overview

6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole is a heterocyclic compound characterized by a fused ring system that combines pyrazole and imidazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.

  • IUPAC Name : 6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole
  • Molecular Formula : C11H11N3
  • CAS Number : 1526060-01-4

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit the enzyme α-glucosidase by binding to its active site, preventing the breakdown of carbohydrates into glucose. This mechanism suggests its potential utility in managing conditions like type 2 diabetes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer).
  • Effects Observed : Enhanced caspase-3 activity and morphological changes indicative of apoptosis at concentrations as low as 1.0 μM .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the NF-κB signaling pathway, which is crucial in inflammation processes. Compounds with similar structures have shown IC50 values ranging from 4.8 to 30.1 μM in inhibiting inflammatory responses .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes:

  • α-glucosidase Inhibition : Effective in modulating glucose absorption.
  • Other Enzymes : Potential inhibitory effects on cyclooxygenase (COX) enzymes have been suggested but require further investigation.

Summary of Research Findings

Study FocusKey FindingsCell Lines/ModelsReference
Anticancer ActivityInduces apoptosis; enhances caspase activityMDA-MB-231; HepG2
Anti-inflammatoryInhibits NF-κB pathwayCell-based assays
Enzyme InhibitionInhibits α-glucosidase effectivelyEnzyme assays

Case Study 1: Anticancer Efficacy

In a recent study involving MDA-MB-231 cells, treatment with this compound resulted in significant morphological changes and increased apoptosis markers at concentrations of 10 μM. The study concluded that this compound could be a promising candidate for breast cancer therapy due to its potent apoptotic effects.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound demonstrated that it significantly reduced LPS-induced NF-kB activation in macrophages at concentrations below 50 μM. This effect was attributed to its ability to interfere with the signaling pathways involved in inflammation.

常见问题

Q. What are the most reliable synthetic routes for 6-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole and its derivatives?

The synthesis of this heterocyclic system often involves palladium(0)-catalyzed C–H activation and isocyanide insertion, enabling regioselective functionalization of the core structure. For example, Pd-catalyzed reactions with N-methoxycarbonyl-protected indoles or pyrroles yield fused imidazo[1,5-a]indole derivatives under aerobic conditions . Microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles offers a solvent-free, high-yield approach for pyrazolo[1,5-a]pyrimidine intermediates, which can be further modified .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?

  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aryl groups at C6). IR spectroscopy identifies functional groups like carbonyls or amines .
  • Crystallography : SHELXL is widely employed for small-molecule refinement. High-resolution X-ray diffraction resolves structural ambiguities, such as tautomerism in the imidazole ring .

Q. What pharmacological targets are associated with pyrazoloimidazole derivatives?

These compounds show activity against kinases (e.g., CDK2, Pim-1) and receptors like EGFR. Pyrazolo[1,5-a]pyrimidines act as bioisosteres for unstable carbonyl groups in antitumor agents, enhancing metabolic stability .

Q. How are heterocyclic coupling reactions applied to modify the pyrazoloimidazole scaffold?

Azo coupling at the C3 position with aryl diazonium salts introduces diversity. For example, 3-(4'-chlorophenylazo)-2-ethyl derivatives are synthesized via nucleophilic substitution in pyridine, followed by recrystallization .

Q. What in vitro assays are used to evaluate bioactivity?

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2).
  • Kinase inhibition : Fluorescence polarization assays with purified enzymes (e.g., EGFR) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of pyrazoloimidazole-based inhibitors?

  • Metabolic stability : Replace labile groups (e.g., ketones) with pyrazolo[1,5-a]pyrimidine bioisosteres to reduce metabolic reduction .
  • Pharmacokinetic profiling : Conduct microsomal stability assays and plasma protein binding studies to identify bottlenecks .

Q. What computational strategies enhance target specificity in pyrazoloimidazole drug design?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases (e.g., EGFR). Validate with MD simulations to assess binding stability .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C3) with inhibitory activity using Gaussian-based descriptors .

Q. How can ADMET properties be optimized for pyrazoloimidazole derivatives?

  • Lipophilicity : Introduce polar groups (e.g., –CN or –CF3_3) to improve solubility. For example, 3-trifluoromethylphenyl substitutions enhance steric bulk without compromising bioavailability .
  • Toxicity screening : Use Ames tests and hERG channel inhibition assays to prioritize candidates .

Q. What challenges arise in crystallographic refinement of pyrazoloimidazole complexes?

  • Disorder in fused rings : Apply TWINABS for data scaling in SHELXL to handle twinned crystals.
  • Hydrogen atom positioning : Use HFIX commands to constrain positions in low-resolution datasets .

Q. How do rearrangement reactions expand the utility of pyrazoloimidazole scaffolds?

Imidazo[1,5-a]imidazoles undergo oxidative rearrangements with NaOCl or MnO2_2 to yield pyrazolo[5,1-b]purines, which are valuable in kinase inhibitor development .

Q. What emerging applications exist beyond medicinal chemistry?

  • Materials science : Pyrazoloimidazoles with π-extended systems (e.g., biphenyl bridges) are explored as emitters in OLEDs due to their tunable fluorescence .

Methodological Tables

Q. Table 1. Key Synthetic Routes for Pyrazoloimidazole Derivatives

MethodConditionsYieldKey Reference
Pd-catalyzed C–H activationPd(0), isocyanide, 80°C, air70–85%
Microwave-assisted cyclizationSolvent-free, 150°C, 30 min90–96%

Q. Table 2. Computational Tools for Drug Design

ToolApplicationReference
AutoDock VinaDocking to EGFR kinase domain
Gaussian 09QSAR modeling of substituent effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole
Reactant of Route 2
Reactant of Route 2
6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。